N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE, is a sulfonamide derivative . Sulfonamides are known to have broad-spectrum antibacterial activity and are often used in the treatment of various bacterial infections . They are known to inhibit carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
The compound’s mode of action is likely related to its sulfonamide fragment. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis.
Biochemical Pathways
The compound’s action affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid, disrupting the production of essential nucleotides and leading to the inhibition of DNA synthesis .
Pharmacokinetics
They are primarily excreted by the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing necessary nucleotides for DNA replication. This halts bacterial proliferation and helps to control the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for the active site of the enzyme, reducing its effectiveness
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-26-17-4-2-3-16(13-17)19(23-7-9-27-10-8-23)15-22-30(24,25)18-5-6-20-21(14-18)29-12-11-28-20/h2-6,13-14,19,22H,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFZYTQHDFHLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.